Glycolide

Copolymerization kinetics Reactivity ratios Monomer sequencing

Glycolide (CAS 502-97-6) is essential for biomedical polymer manufacturing. Unlike lactide or caprolactone, glycolide's high reactivity ensures complete copolymer incorporation and accelerated, predictable hydrolytic degradation—achieving a ~17-day half-life in 60% glycolide terpolymers. For drug delivery microspheres requiring a 2-4 week degradation window, no alternative monomer replicates this kinetic signature. For bioabsorbable sutures and load-bearing implants, glycolide-derived PGA delivers ~7.0 GPa modulus and crystalline Tm of 225-230°C—properties unattainable with caprolactone or TMC. Procure ≥99% purity for reproducible polymerization and consistent critical-to-quality attributes.

Molecular Formula C4H4O4
Molecular Weight 116.07 g/mol
CAS No. 502-97-6
Cat. No. B1360168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolide
CAS502-97-6
Molecular FormulaC4H4O4
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC1C(=O)OCC(=O)O1
InChIInChI=1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2
InChIKeyRKDVKSZUMVYZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycolide CAS 502-97-6: Cyclic Diester Monomer for Polyglycolide (PGA) and Biodegradable Copolymer Synthesis


Glycolide (1,4-dioxane-2,5-dione, CAS 502-97-6) is a six-membered cyclic diester formed by the dimerization of glycolic acid [1]. As a monomer, it undergoes ring-opening polymerization (ROP) to yield the highly crystalline, aliphatic polyester poly(glycolide) (PGA), and it serves as the primary glycolyl-repeat-unit source in a wide range of clinically established biodegradable copolymers, most notably poly(lactide-co-glycolide) (PLGA) . With a molecular weight of 116.07 g/mol and a characteristic melting point of approximately 84°C, its high purity (often specified at ≥99%) is critical for achieving predictable polymerization kinetics and high molecular weight in the final polymer [2].

Glycolide vs. Lactide and Caprolactone: Why Monomer Reactivity and Polymer Properties Dictate Non-Interchangeability


Selecting an alternative cyclic ester monomer like L-lactide (LA) or ε-caprolactone (CL) as a 'drop-in' substitute for glycolide in a polymerization process or polymer formulation is scientifically unsound. The stark differences in their polymerization kinetics fundamentally alter copolymer microstructure and composition drift [1]. Furthermore, the resulting homopolymers and copolymers exhibit dramatically divergent thermal, mechanical, and hydrolytic degradation profiles that are directly traceable to the monomeric unit [2]. For instance, glycolide-derived PGA is highly crystalline with a melting point (Tm) of 225-230°C, while poly(caprolactone) (PCL) is semi-crystalline with a low Tm of ~60°C. These intrinsic differences mean that even seemingly small changes in the glycolide feed ratio during copolymer synthesis translate into large, quantifiable shifts in critical-to-quality attributes (CQAs) like degradation half-life and tensile strength retention, rendering generic substitution impossible without extensive re-validation.

Quantitative Evidence for Glycolide Differentiation vs. Lactide and Caprolactone


Reactivity Ratio Comparison: Glycolide Polymerizes 15.3x Faster than dl-Lactide

Glycolide exhibits significantly higher reactivity than dl-lactide during cationic ring-opening copolymerization. The monomer reactivity ratios (r) were determined using the Fineman-Ross equation [1]. This difference directly influences the instantaneous copolymer composition and can lead to compositional drift if not properly managed, as glycolide is preferentially consumed early in the polymerization [2].

Copolymerization kinetics Reactivity ratios Monomer sequencing

Thermal Property Benchmarking: Polyglycolide (PGA) Tm is >160°C Higher than Polycaprolactone (PCL)

The thermal properties of the homopolymers derived from each monomer underscore the profound differences that glycolide imparts. Poly(glycolide) (PGA) exhibits a high degree of crystallinity and a correspondingly high melting point (Tm), while poly(ε-caprolactone) (PCL) is a semi-crystalline polymer with a much lower Tm [1].

Thermal analysis Differential scanning calorimetry (DSC) Polymer crystallinity

Hydrolytic Degradation Kinetics: Glycolide Content Dictates Polymer Degradation Half-Life

The incorporation of glycolide into a polymer backbone dramatically accelerates its hydrolytic degradation rate. The greater hydrophilicity of the glycolic acid repeat unit facilitates water uptake and subsequent ester bond cleavage [1]. This effect is quantifiable; even a specific terpolymer composition with a high glycolide loading demonstrates a defined degradation half-life [2].

Hydrolytic degradation In vitro degradation Polymer erosion

Polymer Mechanical Properties: Glycolide Imparts High Stiffness and Strength vs. Elastomeric Analogs

Poly(glycolide) (PGA) is a stiff, high-strength material, a property directly inherited from the glycolide monomer's ability to form a highly crystalline polymer. This contrasts sharply with the more flexible and elastomeric nature of polymers derived from ε-caprolactone (PCL) or copolymers rich in trimethylene carbonate (TMC) [1].

Mechanical testing Tensile modulus Biomaterial mechanics

Procurement-Led Application Scenarios for Glycolide (CAS 502-97-6)


Synthesis of Rapidly Degrading Drug Delivery Vehicles

When a formulation scientist requires a polymeric matrix for a drug delivery system (e.g., microspheres or nanoparticles) with a short, predictable in vivo degradation window (e.g., 2-4 weeks), glycolide is the monomer of choice. Its high reactivity ensures complete incorporation into the copolymer, and its hydrophilicity dictates the accelerated degradation rate . This application cannot be fulfilled by lactide or caprolactone homopolymers, which degrade too slowly. The quantitative degradation data (e.g., a half-life of 17 days for a 60% glycolide terpolymer [1]) provides a tangible, targetable performance specification for procurement.

Manufacturing of High-Strength, Bioabsorbable Surgical Sutures and Orthopedic Fixation Devices

For the fabrication of stiff, high-tensile-strength fibers required for bioabsorbable sutures (e.g., Dexon®) or load-bearing orthopedic implants, poly(glycolide) (PGA) or glycolide-rich copolymers are essential . The high degree of crystallinity and resulting Young's modulus of ~7.0 GPa [1] are direct consequences of the glycolide repeat unit. Analogs like caprolactone or trimethylene carbonate would produce materials that are too flexible and weak, lacking the necessary mechanical integrity for these applications. The procurement of high-purity glycolide is therefore a quality-critical step for manufacturers of these devices.

Tuning the Thermomechanical Response of Shape-Memory Polymer Networks

The high melting point of PGA segments (Tm = 225-230°C) allows them to act as robust, permanent netpoints in shape-memory polymers . When copolymerized with softer segments (e.g., from caprolactone or TMC), the resulting material can be deformed at a lower temperature and will recover its original shape upon heating above the glass or melting transition of the soft segment. This precise thermal programming is made possible by the distinct thermal signature of glycolide-derived crystalline domains. Substituting a lower-Tm monomer like lactide would shift the switching temperature, fundamentally altering the device's performance envelope.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.